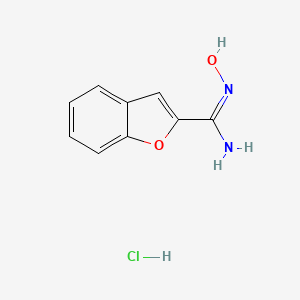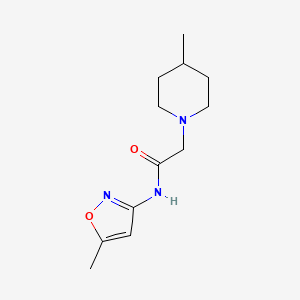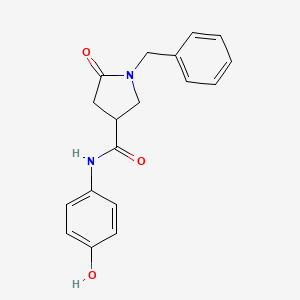![molecular formula C25H28N2O4S2 B6035878 N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B6035878.png)
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C23H27NO3S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl mercaptan with an appropriate ethyl halide to form the benzylsulfanyl ethyl intermediate. This intermediate is then reacted with N-phenyl-4-ethoxybenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while reduction of a nitro group results in the corresponding amine.
科学的研究の応用
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the ethoxybenzenesulfonamido moiety can bind to sulfonamide-sensitive proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[2-(Benzylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(Benzylsulfanyl)ethyl]-N2-[(2-nitrophenyl)sulfonyl]-N2-phenylglycinamide
Uniqueness
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of both benzylsulfanyl and ethoxybenzenesulfonamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-2-31-23-13-15-24(16-14-23)33(29,30)27(22-11-7-4-8-12-22)19-25(28)26-17-18-32-20-21-9-5-3-6-10-21/h3-16H,2,17-20H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZXVHAPLTHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3'-methylenebis[6-(butyrylamino)benzoic acid]](/img/structure/B6035796.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6035802.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6035811.png)
![5-cyclopropyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6035819.png)
![1-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)methyl]-2-naphthol](/img/structure/B6035820.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one](/img/structure/B6035827.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B6035842.png)
![5-[4-(dimethylamino)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6035851.png)
![1-(4-Phenylpiperazin-1-yl)-3-[1-(quinolin-5-ylmethyl)piperidin-4-yl]propan-1-one](/img/structure/B6035853.png)
![5-fluoro-2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6035863.png)


![6-Butyl-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B6035890.png)
